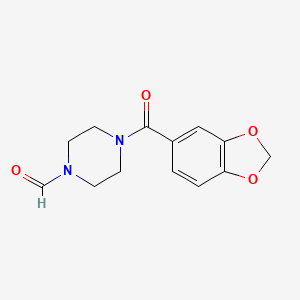![molecular formula C11H8N4O3 B5736633 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5736633.png)
7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol exerts its inhibitory effect by binding to the ATP-binding pocket of the target kinase, thereby preventing its activation. This leads to downstream effects such as inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various cellular processes, including angiogenesis, cell migration, and invasion. It also has anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol in lab experiments is its specificity towards the target kinase, which reduces the likelihood of off-target effects. However, its potency and efficacy can vary depending on the cell type and experimental conditions used. Additionally, its hydrophobic nature can limit its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several areas of research that can be explored to further understand the potential of 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol as a therapeutic agent. These include:
1. Investigating the efficacy of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
2. Exploring the role of this compound in the regulation of immune responses and its potential as an immunomodulatory agent.
3. Developing more potent and selective analogs of this compound that can overcome its limitations and improve its pharmacokinetic properties.
4. Investigating the potential of this compound as a diagnostic tool for the detection of kinase activity in diseases such as cancer.
5. Studying the impact of this compound on other cellular processes and pathways that are involved in disease development and progression.
In conclusion, this compound is a promising small molecule inhibitor that has the potential to be used as a therapeutic agent for the treatment of various diseases. Its specificity towards target kinases, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further research and development.
Métodos De Síntesis
7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol can be synthesized using a multi-step process that involves the reaction of 2-furylboronic acid with 2-chloro-5-nitrobenzoic acid, followed by the reduction of the nitro group and subsequent cyclization to form the imidazobenzoxadiazole ring. The final step involves the introduction of the hydroxyl group at position 6 of the imidazobenzoxadiazole ring using a palladium-catalyzed cross-coupling reaction.
Aplicaciones Científicas De Investigación
7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the activity of several kinases, including FGFR1, FLT3, and VEGFR2, which play crucial roles in the development and progression of these diseases.
Propiedades
IUPAC Name |
7-(furan-2-yl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-15-7-4-3-6-9(14-18-13-6)10(7)12-11(15)8-2-1-5-17-8/h1-2,5,16H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXNHJLKTRCKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1N(C(=N3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)

![N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5736574.png)

![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)



![N-allyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5736615.png)


![N'-[(cyclohexylcarbonyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5736637.png)
